Hydroxy-PEG2-sulfonic acid
Overview
Description
Hydroxy-PEG2-sulfonic acid is a polyethylene glycol (PEG) derivative that contains both hydroxyl and sulfonic acid functional groups. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The presence of the hydroxyl group allows for further derivatization, while the sulfonic acid group can participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications .
Mechanism of Action
Target of Action
Hydroxy-PEG2-sulfonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its use as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker connects these two ligands, enabling the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, altering the protein composition of the cell and potentially influencing numerous downstream biochemical pathways .
Pharmacokinetics
As a polyethylene glycol (peg) derivative, it is likely to have good water solubility This could potentially enhance its bioavailability and distribution within the body
Result of Action
The primary result of the action of this compound is the degradation of specific target proteins within the cell . By selectively degrading these proteins, it is possible to influence cellular processes and potentially treat various diseases. The exact effects would depend on the specific target protein being degraded.
Action Environment
The action of this compound, like all biochemical reactions, can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For example, the efficiency of the ubiquitin-proteasome system can be influenced by changes in cellular environment . Additionally, the hydroxyl and sulfonic acid moieties in this compound can undergo various reactions such as esterification and halogenation , which could potentially be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG2-sulfonic acid can be synthesized through a series of chemical reactions involving the functionalization of PEG with sulfonic acid groups. One common method involves the reaction of PEG with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction typically occurs under controlled conditions to ensure the selective introduction of the sulfonic acid group without affecting the hydroxyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG2-sulfonic acid undergoes several types of chemical reactions, including:
Esterification: The sulfonic acid group can react with alcohols to form esters.
Halogenation: The sulfonic acid group can be replaced by halogens in the presence of halogenating agents.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts under reflux conditions.
Halogenation: Requires halogenating agents such as thionyl chloride or phosphorus tribromide.
Substitution: Often uses nucleophiles like alkoxides or amines under basic conditions
Major Products
Esterification: Produces sulfonate esters.
Halogenation: Yields sulfonyl halides.
Substitution: Results in various substituted PEG derivatives
Scientific Research Applications
Hydroxy-PEG2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the formulation of detergents, emulsifiers, and other industrial products .
Comparison with Similar Compounds
Similar Compounds
- Hydroxy-PEG3-sulfonic acid
- **
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S/c7-1-2-11-3-4-12-5-6-13(8,9)10/h7H,1-6H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAKPINNORMQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601325 | |
Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112724-27-3 | |
Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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